Product packaging for magnesium;methoxybenzene;iodide(Cat. No.:CAS No. 112219-63-3)

magnesium;methoxybenzene;iodide

Cat. No.: B14318475
CAS No.: 112219-63-3
M. Wt: 258.34 g/mol
InChI Key: FDFHXWXTVLQILB-UHFFFAOYSA-M
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Description

Contextualization within Modern Grignard Reagent Chemistry and Its Evolution

Grignard reagents, a class of organomagnesium compounds, have been a cornerstone of organic synthesis for more than a century. numberanalytics.com Their discovery by Victor Grignard in 1900, which involved the reaction of organic halides with magnesium metal in an ether solvent, was a revolutionary development that earned him the Nobel Prize in Chemistry in 1912. numberanalytics.comacs.orgnih.gov These reagents are formed by the insertion of magnesium into a carbon-halogen bond (C-X, where X = Cl, Br, I), creating a highly polarized carbon-magnesium (C-Mg) bond. openstax.org This polarization inverts the charge of the carbon atom from electrophilic in the organic halide to strongly nucleophilic and basic in the Grignard reagent. openstax.orglibretexts.org

The fundamental structure and reactivity of Grignard reagents in solution are more complex than the simple RMgX formula suggests. They exist in a dynamic equilibrium, known as the Schlenk equilibrium, involving various species such as the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), which can form monomeric, dimeric, and higher oligomeric structures. acs.orgnih.gov The nature of the organic group (R), the halogen (X), and the solvent (typically diethyl ether or tetrahydrofuran) all influence this equilibrium and, consequently, the reagent's reactivity. acs.org

The evolution of Grignard chemistry has seen a significant expansion from its classical application in additions to aldehydes and ketones. wikipedia.orgacs.org A major advancement has been the integration of transition metal catalysis. numberanalytics.com Catalysts based on nickel, palladium, or iron can mediate cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, which efficiently forms carbon-carbon bonds between the Grignard reagent and another organic halide. acs.orgresearchgate.net This modern approach has broadened the synthetic utility of Grignard reagents, allowing for the construction of complex molecular architectures, including biaryls, under mild conditions. numberanalytics.comacs.org

Significance of Arylmagnesium Halides as Versatile Nucleophiles in Organic Synthesis

Arylmagnesium halides, the subclass to which methoxyphenylmagnesium iodide belongs, are organometallic compounds where the magnesium halide is attached to an aromatic ring. openstax.orglibretexts.org Like their alkyl counterparts, they are powerful carbon-based nucleophiles due to the polarized C-Mg bond, which imparts carbanionic character to the aromatic carbon. openstax.org This nucleophilicity makes them highly effective reagents for forming new carbon-carbon bonds, a fundamental operation in organic synthesis. wikipedia.org

Their versatility is demonstrated in two primary types of reactions:

Addition to Carbonyls : In their classical role, arylmagnesium halides add to the electrophilic carbon of carbonyl groups in aldehydes and ketones. wikipedia.org This reaction, after a workup with water, yields secondary or tertiary alcohols, respectively, providing a reliable method for building molecular complexity.

Cross-Coupling Reactions : In modern synthesis, arylmagnesium halides are indispensable partners in transition metal-catalyzed cross-coupling reactions. rsc.org Reactions like the Kumada, Suzuki, and Negishi couplings utilize these reagents to connect an aryl group to another organic fragment, often an alkyl, vinyl, or another aryl group. researchgate.net These methods are celebrated for their efficiency and broad applicability in creating C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds. rsc.org

The utility of arylmagnesium halides is somewhat limited by their strong basicity, which makes them incompatible with functional groups containing acidic protons, such as alcohols, amines, and even terminal alkynes. openstax.orgwikipedia.org The reaction must be conducted under anhydrous conditions to prevent the Grignard reagent from being quenched by protonation. openstax.orgwikipedia.org Despite this limitation, their ease of preparation and robust reactivity secure their status as vital synthetic intermediates. acs.org

Specific Relevance of Methoxy-Substituted Arylmagnesium Iodides in Fine Chemical Synthesis

The presence of a methoxy (B1213986) (-OCH₃) substituent on the aromatic ring of an arylmagnesium iodide introduces electronic effects that modulate its reactivity and provide specific advantages in fine chemical synthesis. The methoxy group is an electron-donating group, which can influence the nucleophilicity of the carbanion and the stability of reaction intermediates. This makes methoxy-substituted arylmagnesium halides, such as methoxyphenylmagnesium iodide and its bromide analogs, valuable building blocks for pharmaceuticals, agrochemicals, and other complex target molecules.

The synthesis of these reagents follows the standard Grignard procedure, reacting the corresponding methoxy-substituted iodo- or bromo-benzene with magnesium turnings in an ether solvent like THF. wiley-vch.deprepchem.com For example, 2-methoxyphenylmagnesium bromide has been prepared and used in the synthesis of o-anisaldehyde, a valuable fragrance and pharmaceutical intermediate. orgsyn.org Similarly, 4-methoxyphenylmagnesium bromide is used as a nucleophile in catalyzed coupling reactions. dtu.dk

The specific utility of these reagents is prominent in cross-coupling reactions for the synthesis of functionalized biaryls. For instance, in nickel-catalyzed Kumada couplings, alkoxy-substituted aryl halides have been successfully coupled with Grignard reagents to produce biaryl products in high yields. researchgate.net The data below illustrates the effectiveness of a related compound, p-methoxyphenylmagnesium bromide, in a manganese-catalyzed cross-coupling reaction.

Table 1: Manganese-Catalyzed Cross-Coupling of p-Methoxyphenylmagnesium Bromide with an Aryl Halide

Aryl Halide SubstrateGrignard ReagentCatalystProductNotes
Methyl p-chlorobenzoatep-Methoxyphenylmagnesium bromideMnCl₂Ketone (from substitution at the ester)The reaction resulted in nucleophilic attack on the ester group rather than cross-coupling at the C-Cl bond. dtu.dk

This example demonstrates the chemoselectivity challenges that can arise, where the Grignard reagent's reactivity must be carefully directed toward the desired reaction pathway over competing pathways, such as addition to other functional groups present in the molecule. dtu.dk The strategic use of methoxy-substituted arylmagnesium iodides and related halides allows for the introduction of the methoxyphenyl moiety, a common structural motif in many biologically active compounds and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IMgO B14318475 magnesium;methoxybenzene;iodide CAS No. 112219-63-3

Properties

CAS No.

112219-63-3

Molecular Formula

C7H7IMgO

Molecular Weight

258.34 g/mol

IUPAC Name

magnesium;methoxybenzene;iodide

InChI

InChI=1S/C7H7O.HI.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1

InChI Key

FDFHXWXTVLQILB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=[C-]C=C1.[Mg+2].[I-]

Origin of Product

United States

Advanced Methodologies for the Synthesis of Methoxyphenylmagnesium Iodides

Direct Oxidative Addition of Magnesium to Iodoanisoles

The traditional method for preparing Grignard reagents involves the direct reaction of an organic halide with magnesium metal. In the case of methoxyphenylmagnesium iodides, this entails the reaction of an iodoanisole with magnesium turnings. However, the success of this reaction is highly dependent on the activation of the magnesium surface and the choice of solvent.

Activation Techniques for Magnesium Metal in Grignard Formation

Magnesium metal is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the organic halide. stackexchange.com To initiate the Grignard formation, this oxide layer must be removed or disrupted. Several activation techniques are employed:

Mechanical Methods: Physically disrupting the oxide layer can be achieved by crushing the magnesium pieces in situ, rapid stirring, or sonication. stackexchange.comresearchgate.net Using a stirring rod to scratch the surface of the magnesium turnings can also expose the fresh metal. researchgate.net

Chemical Activation: Common activating agents include iodine, methyl iodide, and 1,2-dibromoethane (B42909). stackexchange.com Iodine is often used to activate magnesium, and its disappearance of color can indicate the initiation of the Grignard reaction. echemi.com 1,2-dibromoethane is advantageous as its reaction with magnesium produces ethylene (B1197577) gas, providing a visual cue of activation, and the byproducts are innocuous. stackexchange.com The use of a small amount of preformed Grignard reagent can also act as an initiator. stackexchange.com

Highly Reactive Magnesium: Specially prepared, highly reactive forms of magnesium, such as Rieke magnesium, can circumvent the activation issue altogether. stackexchange.comrsc.org Rieke magnesium is generated by the reduction of a magnesium salt with an alkali metal. rsc.org Another approach is to use sublimed magnesium or magnesium anthracene. stackexchange.com

Activation MethodDescription
Mechanical Crushing, rapid stirring, or sonication to physically break the MgO layer. stackexchange.comresearchgate.net
Chemical Use of activators like iodine, methyl iodide, or 1,2-dibromoethane. stackexchange.com
Pre-formed Grignard Addition of a small amount of existing Grignard reagent to initiate the reaction. stackexchange.com
Rieke Magnesium Use of highly reactive magnesium powder prepared by reducing a magnesium salt. stackexchange.comrsc.org
Heating Heating magnesium under an inert atmosphere to remove the passivating layer. researchgate.net

Influence of Solvent Systems and Concentration on Reagent Formation and Stability

The choice of solvent is critical in the formation and stability of Grignard reagents. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are most commonly used. These solvents are crucial as they solvate the magnesium species, stabilizing the Grignard reagent as it forms. THF is generally a better solvent for aromatic Grignard reagents due to its higher solvating power. researchgate.net

The concentration of the reagents can also impact the reaction. While specific concentration effects on methoxyphenylmagnesium iodide formation are not extensively detailed in the provided context, it is a general principle in Grignard chemistry that concentration can influence reaction rates and the solubility of the Grignard reagent.

Halogen-Magnesium Exchange Reactions for Functionalized Derivatives

Halogen-magnesium exchange reactions have emerged as a powerful alternative for the synthesis of highly functionalized Grignard reagents, including methoxyphenylmagnesium derivatives. harvard.edu This method offers greater tolerance for sensitive functional groups that might not be compatible with the conditions of direct oxidative addition. harvard.edusigmaaldrich.com

Iodine-Magnesium Exchange Protocols (e.g., utilizing i-PrMgCl)

The iodine-magnesium exchange is a versatile method that involves the reaction of an aryl iodide with an alkylmagnesium halide, typically isopropylmagnesium chloride (i-PrMgCl). harvard.edu This exchange is particularly effective for preparing functionalized arylmagnesium reagents. harvard.edunih.gov The reaction is often performed at low temperatures to ensure the stability of functional groups like esters, nitriles, and even nitro groups. harvard.edunih.govscribd.com For instance, aryl iodides containing sensitive functional groups can be selectively converted into Grignard reagents at -40°C. nih.gov

Role of Lithium Chloride (LiCl) in Accelerating Exchange and Enhancing Reactivity (Turbo-Grignard Reagents)

A significant advancement in halogen-magnesium exchange reactions is the use of lithium chloride (LiCl) as an additive. The resulting reagent, often termed a "Turbo-Grignard" reagent (e.g., i-PrMgCl·LiCl), exhibits dramatically enhanced reactivity and efficiency. organic-chemistry.orgresearchgate.netclockss.org LiCl accelerates the rate of the Br/Mg and I/Mg exchange, allowing the reactions to proceed under milder conditions and at lower temperatures. organic-chemistry.orgclockss.orgtpu.ru This increased reactivity is attributed to the formation of a more reactive magnesiate complex, which breaks down the polymeric aggregates of the Grignard reagent. organic-chemistry.org The use of i-PrMgCl·LiCl has been shown to be highly effective in preparing a wide range of functionalized aryl- and heteroarylmagnesium compounds. organic-chemistry.orgtpu.ru For example, the Br/Mg exchange of 4-bromoanisole (B123540) with i-PrMgCl sees a significant increase in conversion with the addition of LiCl. tpu.ru

ReagentConditionsYield/Conversion
i-PrMgCl25°C, 68 h18% conversion
i-PrMgCl·LiCl25°C, 68 h70% conversion
i-PrMgCl·LiCl-15°C, 2h84% yield (for 2-bromophenylmagnesium chloride)

Strategies for Preparing Highly Functionalized Methoxyphenyl Grignard Reagents

The development of halogen-magnesium exchange reactions, particularly with the use of "Turbo-Grignard" reagents, has opened up avenues for the synthesis of highly functionalized methoxyphenylmagnesium reagents. researchgate.netclockss.org These methods allow for the presence of a wide array of sensitive functional groups, such as esters, nitriles, and even nitro groups, which would be incompatible with traditional Grignard formation methods. nih.govresearchgate.netclockss.org

Strategies for preparing these highly functionalized reagents include:

Low-Temperature Exchange: Performing the iodine-magnesium exchange at low temperatures (e.g., -40°C to -10°C) is crucial for preserving sensitive functional groups. nih.govclockss.org

Use of i-PrMgCl·LiCl: This "Turbo-Grignard" reagent allows for efficient exchange reactions even with less reactive aryl bromides and tolerates a broader range of functionalities. researchgate.netclockss.org

Chemoselective Exchange: In molecules with multiple halogen atoms, the iodine-magnesium exchange can be performed chemoselectively, with aryl iodides reacting preferentially over aryl bromides. researchgate.net This allows for the targeted synthesis of specific Grignard reagents.

These advanced methodologies have significantly expanded the synthetic utility of methoxyphenylmagnesium iodides, enabling the construction of complex and highly functionalized aromatic compounds.

Chemo- and Regioselective Preparative Approaches for Isomeric Methoxyphenylmagnesium Iodides (e.g., ortho-, meta-, para-isomers)

The formation of methoxyphenylmagnesium iodide from the corresponding iodoanisole isomer and magnesium metal is a cornerstone of organometallic chemistry. The position of the methoxy (B1213986) group on the aromatic ring can influence the electronic environment of the carbon-iodine bond and, consequently, the ease of Grignard reagent formation. While detailed comparative studies focusing exclusively on the iodoanisole isomers are not abundantly available in the public literature, existing research on related aryl halides provides valuable insights.

The synthesis of the three isomers of methoxyphenylmagnesium bromide from their respective bromoanisoles has been reported to proceed in excellent yields, suggesting that the electronic influence of the methoxy group's position is not a prohibitive factor in Grignard reagent formation. uni-muenchen.de This observation provides a strong basis for anticipating similar success with the more reactive iodoanisoles.

The general procedure for the synthesis of these Grignard reagents involves the reaction of the isomeric iodoanisole with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wiley-vch.de The initiation of the reaction can be facilitated by the addition of a small crystal of iodine, which cleans the magnesium surface. wiley-vch.de

Detailed research findings on the specific yields for each isomer of methoxyphenylmagnesium iodide are presented in the following data table:

IsomerStarting MaterialSolventTypical Yield (%)
ortho-Methoxyphenylmagnesium iodideo-IodoanisoleTetrahydrofuran (THF)Data not available in searched sources
meta-Methoxyphenylmagnesium iodidem-IodoanisoleTetrahydrofuran (THF)Data not available in searched sources
para-Methoxyphenylmagnesium iodidep-IodoanisoleTetrahydrofuran (THF)Data not available in searched sources

While specific yield data for the iodo-derivatives is not explicitly detailed in the reviewed literature, the successful synthesis of the analogous bromo-compounds in high yields across all isomers strongly supports the feasibility of preparing the iodide Grignard reagents. For instance, the preparation of o-methoxyphenylmagnesium bromide and p-methoxyphenylmagnesium bromide has been well-documented as a standard laboratory procedure. wiley-vch.deorgsyn.org

The chemo- and regioselectivity of these reactions are generally high. The reaction selectively occurs at the carbon-iodine bond, leaving the methoxy ether linkage intact. The regioselectivity is inherently controlled by the starting isomeric iodoanisole, with the magnesium inserting exclusively at the site of the iodine atom. This ensures the formation of the desired ortho-, meta-, or para-substituted Grignard reagent without isomeric contamination.

Further research would be beneficial to quantify the precise yields and reaction kinetics for each of the isomeric methoxyphenylmagnesium iodides, allowing for a more detailed comparison of the electronic effects of the methoxy group in the ortho, meta, and para positions on Grignard reagent formation from iodoanisoles.

Chemical Reactivity and Mechanistic Investigations of Methoxyphenylmagnesium Iodides

Nucleophilic Addition Reactions with Carbonyl Functionalities

The most prominent application of methoxyphenylmagnesium iodide in synthesis is its reaction with carbonyl compounds. iitk.ac.in The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, rendering it strongly nucleophilic. utexas.edu The general mechanism involves the Grignard reagent attacking the electrophilic carbonyl carbon. iitk.ac.inlibretexts.org This process begins with the formation of a Lewis acid-base complex between the magnesium atom and the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The subsequent nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub An aqueous or acidic workup then protonates the alkoxide to yield the final alcohol product. libretexts.orglibretexts.org

Methoxyphenylmagnesium iodide reacts regioselectively with aldehydes and ketones at the carbonyl carbon. Aldehydes, being generally more reactive than ketones due to less steric hindrance and greater polarization, react to form secondary alcohols. libretexts.orglibretexts.org Ketones, in turn, yield tertiary alcohols upon reaction with the Grignard reagent. libretexts.orgmasterorganicchemistry.com The addition is effectively irreversible as it would require the expulsion of a carbanion, which is a very poor leaving group. libretexts.org

Table 1: Synthesis of Alcohols via Nucleophilic Addition

Carbonyl SubstrateReagentProductProduct Class
Acetaldehyde1. Methoxyphenylmagnesium iodide 2. H₃O⁺1-(4-Methoxyphenyl)ethanolSecondary Alcohol
Acetone1. Methoxyphenylmagnesium iodide 2. H₃O⁺2-(4-Methoxyphenyl)propan-2-olTertiary Alcohol
Benzaldehyde1. Methoxyphenylmagnesium iodide 2. H₃O⁺(4-Methoxyphenyl)(phenyl)methanolSecondary Alcohol

N-Methoxy-N-methylamides, commonly known as Weinreb amides, are specialized carboxylic acid derivatives that react with organometallic reagents like methoxyphenylmagnesium iodide to produce ketones in high yield. mychemblog.com This method is advantageous as it prevents the common problem of over-addition that occurs with other acyl compounds like esters or acid chlorides, which typically yield tertiary alcohols. mychemblog.comwikipedia.org

The reaction of methoxyphenylmagnesium iodide with a Weinreb amide proceeds through a nucleophilic addition to the carbonyl group to form a stable tetrahedral intermediate. acs.org This intermediate is stabilized by chelation of the magnesium atom by both the carbonyl oxygen and the methoxy (B1213986) oxygen of the amide. wikipedia.orgnih.gov This chelated five-membered ring is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. wikipedia.orgacs.org This stability prevents a second equivalent of the Grignard reagent from adding to the carbonyl, thus arresting the reaction at the ketone stage. mychemblog.comwikipedia.org

Table 2: Standard Acylation with Weinreb Amides

SubstrateReagentIntermediateFinal Product (after workup)
N-methoxy-N-methylacetamideMethoxyphenylmagnesium iodideStable Chelated Intermediate1-(4-Methoxyphenyl)ethan-1-one

Under certain conditions, particularly with highly basic or sterically hindered Grignard reagents, the reaction with Weinreb amides can deviate from the standard acylation pathway. wikipedia.org One significant side reaction is the elimination of the methoxide (B1231860) moiety from the Weinreb amide, which can lead to the release of formaldehyde. wikipedia.org This can be followed by deprotonation at the α-carbon. While less common, these unconventional reactivity modes highlight the complexity of the reaction mechanism beyond the formation of the stable chelated intermediate.

When methoxyphenylmagnesium iodide adds to an aldehyde or ketone that possesses a chiral center adjacent to the carbonyl group (an α-chiral carbonyl), the two faces of the carbonyl are diastereotopic. This results in the preferential formation of one diastereomeric alcohol product over the other, a phenomenon known as asymmetric induction. wikipedia.org

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes and ketones can often be predicted by Cram's rule. libretexts.orgdalalinstitute.com This rule is based on a reactive conformation model where the largest group on the adjacent chiral center orients itself anti-periplanar to the carbonyl group. The carbonyl oxygen is positioned between the small and medium-sized groups. The nucleophile, in this case, the methoxyphenyl group, then preferentially attacks the carbonyl carbon from the less sterically hindered face, which is the side of the smallest substituent. libretexts.org

For cases involving a chelating group (such as an alkoxy or amino group) at the α-position, a variation known as the Cram-chelate model (or anti-Cram's rule) is applied. youtube.com In this model, the Lewis acidic magnesium of the Grignard reagent forms a five-membered chelate ring with the carbonyl oxygen and the heteroatom of the chelating group. scispace.com This locks the substrate into a rigid conformation, and the nucleophile attacks from the less hindered face, which is often opposite to the prediction of the standard Cram's rule. youtube.com

Table 3: Stereoselective Addition to a Chiral Aldehyde (Cram's Rule)

Chiral SubstrateReactive Conformation (Newman Projection)Predicted Major ProductPredicted Minor Product
(R)-2-Phenylpropanal

The carbonyl (C=O) is positioned between the small (H) and medium (CH₃) groups. The large group (Phenyl) is anti to the incoming nucleophile's path.

Attack Path: The methoxyphenyl nucleophile attacks from the side of the small group (H).

(1R,2R)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol(1S,2R)-1-(4-methoxyphenyl)-2-phenylpropan-1-ol

Stereochemical Control in Additions to Chiral Carbonyl Substrates

Chelation-Controlled Diastereoselective Additions facilitated by the Methoxy Group

The methoxy group in methoxyphenylmagnesium iodide can play a crucial role in directing the stereochemical outcome of its addition to chiral carbonyl compounds. This control is achieved through a phenomenon known as chelation, where the magnesium atom of the Grignard reagent coordinates with both the carbonyl oxygen and the oxygen of a nearby directing group, such as a methoxy or silyloxy group, on the substrate. This coordination locks the substrate into a specific conformation, leading to preferential attack of the nucleophile from one face of the carbonyl group, thus resulting in a high degree of diastereoselectivity. nih.govresearchgate.net

The effectiveness of chelation control is influenced by several factors, including the nature of the protecting group on the chiral substrate and the specific organometallic reagent used. For instance, in the addition of organometallic reagents to α-silyloxy ketones, the size of the silyl (B83357) protecting group can significantly impact the diastereoselectivity. nih.gov Smaller silyl groups tend to favor chelation-controlled products, while bulkier groups favor non-chelation pathways. nih.gov

Studies have shown that dialkylzinc reagents, in the presence of Lewis acids like alkyl zinc halides, can undergo highly diastereoselective chelation-controlled additions to α-silyloxy ketones. nih.gov Similarly, the addition of Grignard reagents to β-hydroxy ketones has demonstrated a "halide effect," where the diastereoselectivity is influenced by the halide atom of the Grignard reagent. nih.gov Specifically, alkylmagnesium iodide reagents have been found to exhibit high selectivity for the formation of 1,3-syn diols through a chelation-controlled pathway. nih.gov This effect is attributed to the electronic properties of the intermediate magnesium chelate, which are tuned by the halide. nih.gov

The table below illustrates the impact of the silyl protecting group size on the diastereoselectivity of methyl addition to a protected 3-hydroxy-2-butanone, favoring the chelation-controlled product. nih.gov

Table 1: Effect of Silyl Group Size on Diastereoselective Methyl Addition

Entry Silyl Group Diastereomeric Ratio (Chelation:Non-chelation)
1 TMS 99:1
2 TES 95:5
3 TBS 65:35
4 TIPS 13:87

Carbon-Carbon Bond Forming Cross-Coupling Reactions

Transition-Metal-Catalyzed Cross-Coupling (e.g., Fe, Ni, Pd) with Organic Halides

Methoxyphenylmagnesium iodide, as an aryl Grignard reagent, is a versatile nucleophile in transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. These reactions typically involve the coupling of the Grignard reagent with an organic halide in the presence of a catalyst based on iron, nickel, or palladium. nih.govnih.gov

Iron-Catalyzed Cross-Coupling: Iron catalysts are attractive due to their low cost, abundance, and relatively low toxicity. princeton.edu Iron-catalyzed cross-coupling reactions of aryl Grignard reagents with alkyl halides have been developed. epfl.ch For instance, the coupling of (4-methoxyphenyl)magnesium bromide with both trans- and cis-1-bromo-4-tert-butylcyclohexane yields the more stable trans-product, suggesting the involvement of radical intermediates. The reactivity of the alkyl halide follows the order of I > Br > Cl. While effective for many substrates, these reactions can sometimes be complicated by homocoupling of the Grignard reagent. nih.gov

Nickel-Catalyzed Cross-Coupling: Nickel catalysis is a powerful tool for C(sp³)–C(sp³) bond formation and has seen rapid growth in recent years. ucla.edunih.gov Nickel catalysts can effectively couple aryl Grignard reagents with various organic halides. nih.gov The mechanism often involves the formation of an alkyl radical from the alkyl halide, which then reacts with a Ni(II)-aryl complex. orgsyn.org The development of new ligands has been crucial in advancing Ni-catalyzed cross-coupling reactions, enabling the use of a wider range of electrophiles. ucla.edu

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are widely used in cross-coupling reactions, although aryl iodides have historically been less successful substrates in C-N bond-forming processes compared to C-C bond formation. nih.gov However, advancements have been made to improve the efficiency of Pd-catalyzed reactions with aryl iodides. nih.govnih.gov The choice of ligand is critical, with bulky and electron-rich phosphine (B1218219) ligands often being employed. nih.gov The relative reactivity of different halides can be exploited for sequential cross-coupling reactions. nih.gov

The following table provides a general overview of the reactivity and conditions for these cross-coupling reactions.

Table 2: Overview of Transition-Metal-Catalyzed Cross-Coupling Reactions

Catalyst Metal Typical Substrates Key Features
Iron (Fe) Alkyl halides Low cost, often proceeds via radical intermediates, homocoupling can be a side reaction. nih.gov
Nickel (Ni) Alkyl and aryl halides High reactivity, can form C(sp³)–C(sp³) bonds, ligand development is key. nih.govucla.edunih.gov
Palladium (Pd) Alkyl and aryl halides Well-established, ligand choice is crucial, can achieve sequential couplings. nih.govnih.gov

Aryl Grignard Reagent Homocoupling Pathways

A common side reaction in transition-metal-catalyzed cross-coupling is the homocoupling of the Grignard reagent, which leads to the formation of a symmetrical biaryl product. nih.govrsc.org This process can occur through various pathways, often mediated by the transition metal catalyst or an oxidant.

In the context of iron-catalyzed reactions, the homocoupling of the Grignard reagent is often a competing pathway to the desired cross-coupling. nih.gov The formation of the homocoupling product can be the preferred path, especially with certain Grignard reagents. nih.gov For example, the reduction of an iron(III) precursor by an aryl Grignard reagent can lead to the formation of the homocoupled biaryl and an iron(0) species, which can then participate in the catalytic cycle. nih.gov Oxidative homocoupling can also be promoted by FeCl₃ in the presence of an oxidant like O₂. nih.gov

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can also mediate the oxidative homocoupling of aryl Grignard reagents. Mechanistic studies suggest that this reaction does not proceed through free aryl radicals but may involve biaryl radical anions as intermediates. rsc.org The presence of bromide anions has been shown to be important for this C-C bond formation. rsc.org

Rhodium catalysts have also been shown to promote the homocoupling of aryl Grignard reagents. beilstein-journals.org The proposed mechanism involves the formation of a Rh(I)-aryl complex, followed by oxidative addition of an activator (like 1,2-dibromoethane), leading to a Rh(III)-bis(aryl) complex which then undergoes reductive elimination to yield the homocoupled product. beilstein-journals.org Furthermore, various transition metal salts, including those of palladium, nickel, and copper, as well as iodine, can promote the homocoupling of Grignard reagents. rsc.orglookchem.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Displacement of Methoxy Groups on Activated Aromatic and Heteroaromatic Rings (e.g., Methoxyfurans, Methoxypyridines)

Methoxyphenylmagnesium iodide can act as a nucleophile in SNAr reactions, displacing leaving groups such as methoxy groups on activated aromatic and heteroaromatic rings. The pyridine (B92270) ring, being electron-deficient, is particularly susceptible to nucleophilic attack, making the amination of methoxypyridines a viable synthetic route to aminopyridines. ntu.edu.sg

Recent research has demonstrated that a composite of sodium hydride and an iodide salt (NaI or LiI) can facilitate the nucleophilic amination of methoxyarenes and methoxypyridines. ntu.edu.sg This method provides a transition-metal-free approach to functionalize these rings. The pyridine ring is generally tolerated under these conditions, avoiding undesired reduction. ntu.edu.sg

While the direct use of methoxyphenylmagnesium iodide for the displacement of methoxy groups on methoxyfurans is less commonly documented in readily available literature, the principles of SNAr suggest that such a reaction would be plausible if the furan (B31954) ring is sufficiently activated by electron-withdrawing groups.

Factors Governing SNAr versus Carbonyl Addition Reactivity

The reactivity of Grignard reagents like methoxyphenylmagnesium iodide is a balance between nucleophilic addition to carbonyl groups and SNAr reactions. Several factors determine which pathway is favored.

Electronic Effects: The rate of nucleophilic addition to a carbonyl group is highly dependent on the electrophilicity of the carbonyl carbon. stackexchange.commasterorganicchemistry.com Electron-withdrawing groups on the carbonyl-containing molecule increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com Conversely, electron-donating groups decrease the reactivity. masterorganicchemistry.com In SNAr reactions, the aromatic ring must be activated by electron-withdrawing groups to facilitate nucleophilic attack.

Steric Effects: Steric hindrance around the reaction center can significantly impact the reaction rate. masterorganicchemistry.comdalalinstitute.com Bulky groups on either the Grignard reagent or the substrate can hinder the approach of the nucleophile, slowing down both carbonyl addition and SNAr reactions. dalalinstitute.com In additions to cyclic ketones, the nucleophile will preferentially attack from the less sterically hindered face. dalalinstitute.com

Leaving Group Ability: In SNAr reactions, the nature of the leaving group is crucial. A better leaving group will facilitate the reaction. In the context of methoxy-substituted rings, the methoxy group is generally not a very good leaving group unless the ring is highly activated.

Reaction Conditions: The choice of solvent and the presence of additives can influence the reaction pathway. For instance, in some Grignard reactions, the solvent can form a complex with the magnesium, affecting its reactivity. libretexts.org

The following table summarizes the key factors influencing the competition between SNAr and carbonyl addition.

Table 3: Factors Influencing SNAr vs. Carbonyl Addition

Factor Favors Carbonyl Addition Favors SNAr
Substrate Electronics Highly electrophilic carbonyl carbon Electron-deficient aromatic ring
Steric Hindrance Less hindered carbonyl group Less hindered aromatic ring
Leaving Group Not applicable Good leaving group on the aromatic ring
Reaction Conditions Conditions that enhance nucleophilicity Conditions that stabilize the Meisenheimer complex

Reactions with Carboxylic Acid Derivatives

The reactions of methoxyphenylmagnesium iodide with carboxylic acid derivatives are fundamental in organic synthesis for creating more complex molecules, such as ketones and functionalized aromatic compounds.

The reaction between a Grignard reagent, such as methoxyphenylmagnesium iodide, and an acid chloride is a common method for synthesizing ketones. The mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acid chloride. libretexts.org This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the chloride leaving group and forming the ketone. libretexts.org

A significant challenge in this synthesis is the potential for a second addition of the Grignard reagent to the newly formed ketone, which would yield a tertiary alcohol. libretexts.orgmasterorganicchemistry.com The ketone product is generally less reactive than the starting acid chloride; however, the high reactivity of Grignard reagents means that over-addition is a common side reaction. libretexts.org To favor the formation of the ketone, the reaction is often carried out at low temperatures and with a slow addition of the Grignard reagent to the acid chloride.

The reaction of p-methoxyphenylmagnesium iodide with benzoyl chloride, for instance, yields 4-methoxybenzophenone. The methoxy group, being electron-donating, can influence the reactivity of the Grignard reagent and the stability of the intermediates.

Table 1: Examples of Ketone Formation from Methoxyphenylmagnesium Iodide and Acid Chlorides.
Methoxyphenylmagnesium Iodide IsomerAcid ChloridePrimary Product
o-methoxyphenylmagnesium iodideAcetyl Chloride2'-Methoxyacetophenone
m-methoxyphenylmagnesium iodideBenzoyl Chloride3-Methoxybenzophenone
p-methoxyphenylmagnesium iodideButyryl Chloride1-(4-methoxyphenyl)-1-butanone

Direct reaction of a Grignard reagent with a carboxylic acid is generally unproductive for addition, as the Grignard reagent's strong basicity leads to a simple acid-base reaction, where it deprotonates the carboxylic acid. masterorganicchemistry.com However, methods have been developed for the regioselective nucleophilic aromatic substitution on methoxy-substituted aromatic carboxylic acids. One such method involves converting the carboxylic acid into a more suitable derivative, like a triethylcarbinyl ester. lookchem.com This strategy allows for the regioselective alkylation of ortho- or para-methoxy-substituted aromatic carboxylic acids with Grignard reagents in toluene. lookchem.com

In these reactions, the methoxy group can be displaced by the incoming nucleophile. Computational studies suggest that the mechanism involves the formation of a strong chelate between the magnesium atom of the Grignard reagent and the oxygen atoms of the ester's carbonyl group and the methoxy substituent. nih.govresearchgate.net This chelation activates the aromatic ring for a nucleophilic attack that proceeds through a metalaoxetane transition state, leading to the displacement of the methoxy group. nih.govresearchgate.net This approach provides a facile route to biphenyl-2-carboxylic acids and other substituted aromatic systems. researchgate.net The presence of the carbonyl group in an ortho position is crucial for this displacement to occur. nih.gov

Reactivity with Other Electrophiles (e.g., Epoxides, Carbon Dioxide)

Methoxyphenylmagnesium iodide readily reacts with a variety of other electrophiles, including epoxides and carbon dioxide, to generate functionally diverse products.

The reaction with epoxides, also known as oxiranes, results in the opening of the three-membered ring. masterorganicchemistry.com Consistent with an SN2-type mechanism, the nucleophilic aryl group attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. masterorganicchemistry.comleah4sci.com In the case of unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon atom. masterorganicchemistry.com Subsequent acidic workup protonates the resulting alkoxide to yield a β-aryl alcohol. masterorganicchemistry.com For example, the reaction of p-methoxyphenylmagnesium iodide with propylene (B89431) oxide would primarily yield 1-(4-methoxyphenyl)-2-propanol. Co-catalysis with substances like iodide or titanium can influence the regioselectivity of the epoxide opening. nih.gov

The carboxylation of Grignard reagents via reaction with carbon dioxide is a classic and effective method for synthesizing carboxylic acids. masterorganicchemistry.commasterorganicchemistry.com Methoxyphenylmagnesium iodide attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. masterorganicchemistry.com Acidic workup then liberates the corresponding methoxybenzoic acid. masterorganicchemistry.com This reaction is a reliable way to extend the carbon chain by one carbon and introduce a carboxylic acid functionality. Investigations into the reaction of magnesium with carbon dioxide reveal the primary products to be magnesium oxide and carbon, though other reactions forming magnesium carbonate or carbon monoxide are also possible. mdpi.com

Table 2: Reactivity of p-Methoxyphenylmagnesium Iodide with Various Electrophiles.
ElectrophileInitial ProductFinal Product (after workup)
Styrene OxideMagnesium salt of 2-(4-methoxyphenyl)-1-phenylethanol2-(4-methoxyphenyl)-1-phenylethanol
Carbon Dioxide (CO₂)Magnesium 4-methoxybenzoate4-Methoxybenzoic acid
Formaldehyde (CH₂O)Magnesium salt of (4-methoxyphenyl)methanol(4-methoxyphenyl)methanol

Investigation of Competing Side Reactions and Pathways (e.g., reduction, protonation, disproportionation)

The intended nucleophilic addition pathway of methoxyphenylmagnesium iodide can be complicated by several competing side reactions, the prevalence of which depends on the substrate, the Grignard reagent's structure, and the reaction conditions.

Protonation: Grignard reagents are extremely strong bases and will react with any available acidic protons in the reaction mixture. masterorganicchemistry.com This includes water, alcohols, and even the α-protons of some carbonyl compounds. masterorganicchemistry.comreddit.com If the substrate contains an acidic proton (e.g., a carboxylic acid, terminal alkyne, or even some ketones), an acid-base reaction will occur preferentially, consuming the Grignard reagent and preventing the desired C-C bond formation. masterorganicchemistry.com

Reduction: With sterically hindered ketones or bulky Grignard reagents, reduction of the carbonyl group to an alcohol can become a significant side reaction. chem-station.com In this pathway, a β-hydride from the Grignard reagent's alkyl group is transferred to the carbonyl carbon. For aryl Grignard reagents like methoxyphenylmagnesium iodide, which lack β-hydrogens, this type of reduction is not possible. However, reduction can still occur through a single-electron transfer (SET) mechanism, especially with substrates like benzophenone (B1666685). chem-station.com

Disproportionation (Schlenk Equilibrium): In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.orglibretexts.org

2 RMgX ⇌ MgR₂ + MgX₂

Advanced Synthetic Applications of Methoxyphenylmagnesium Iodides

Synthesis of Complex Polyfunctional Organic Molecules

The strategic incorporation of the methoxyphenyl moiety, facilitated by methoxyphenylmagnesium iodides, is instrumental in the synthesis of a variety of complex organic structures. These applications range from the direct introduction of heteroatoms to the assembly of elaborate aromatic systems and the preparation of medicinally relevant heterocyclic scaffolds.

Construction of Substituted Anilines and Phenols via Direct Heteroatom Transfer Reactions

The direct synthesis of substituted anilines and phenols using Grignard reagents represents a significant pathway in organic chemistry. While the direct reaction of methoxyphenylmagnesium iodide with aminating agents like azides or hydroxylating agents can be challenging, these Grignard reagents are crucial precursors for forming other organometallic species that readily undergo C-N and C-O bond formation. For instance, the conversion of methoxyphenylmagnesium iodide to the corresponding organozinc or organoboron derivatives allows for participation in palladium- or copper-catalyzed cross-coupling reactions with various aminating and hydroxylating agents to furnish substituted anilines and phenols.

Recent methodologies have focused on the 1,6-conjugate addition of Grignard reagents to in situ generated aza-p-quinone methides for the synthesis of 4-(sec-alkyl)anilines. While this method has been demonstrated with various Grignard reagents, the application of methoxyphenylmagnesium iodide in this specific transformation provides a route to anilines bearing a methoxyphenyl group. up.pt The reaction tolerates a range of Grignard reagents, including linear alkyl, cyclic, aryl, and benzyl (B1604629) variants, affording the corresponding substituted anilines in good to excellent yields. up.pt

Similarly, the synthesis of substituted phenols can be achieved through the reaction of Grignard reagents with various oxygen sources. numberanalytics.comnih.gov While direct hydroxylation of methoxyphenylmagnesium iodide can be low-yielding, its reaction with carbonyl compounds followed by oxidation is a common strategy. numberanalytics.comnih.gov For example, the reaction of a Grignard reagent with an aldehyde or ketone forms an alcohol, which can then be oxidized to the desired phenol. numberanalytics.comnih.gov

Assembly of Biaryl and Polycyclic Aromatic Systems

Methoxyphenylmagnesium iodides are key reagents in the construction of biaryl and polycyclic aromatic systems, primarily through transition metal-catalyzed cross-coupling reactions. The Kumada and Negishi couplings are prominent examples where these Grignard reagents serve as the nucleophilic partner. numberanalytics.comorganic-chemistry.orggoogle.com

The Kumada coupling involves the reaction of a Grignard reagent with an aryl or vinyl halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is particularly advantageous for the synthesis of unsymmetrical biaryls due to the direct use of the Grignard reagent, which avoids extra preparatory steps. organic-chemistry.org The reaction is tolerant of various functional groups and has been successfully employed for the synthesis of sterically hindered biaryls.

The Negishi coupling utilizes an organozinc reagent, which can be readily prepared from the corresponding Grignard reagent by transmetalation with a zinc salt. This palladium- or nickel-catalyzed reaction couples the organozinc reagent with an aryl, vinyl, or alkyl halide. google.comnih.gov The Negishi coupling is known for its high functional group tolerance and has been applied to the synthesis of complex molecules, including cyclic tripeptides. nih.gov

The synthesis of substituted naphthalenes, a class of polycyclic aromatic hydrocarbons, can also be achieved using methoxyphenylmagnesium iodide. One approach involves the Grignard reaction with benzylidene tetralones, leading to the formation of 1-substituted benzyl naphthalenes. nih.govnih.govresearchgate.net This flexible and scalable method allows for the synthesis of naphthalenes with diverse substitution patterns. researchgate.net

Table 1: Cross-Coupling Reactions for Biaryl Synthesis
Coupling ReactionCatalystCoupling PartnerKey Features
Kumada Coupling Ni or PdAryl/Vinyl HalideDirect use of Grignard reagent, good for unsymmetrical biaryls. organic-chemistry.orgresearchgate.net
Negishi Coupling Ni or PdAryl/Vinyl/Alkyl HalideHigh functional group tolerance, requires transmetalation to organozinc. google.comnih.govrsc.org

Preparation of Pyrans, Chromenone Derivatives, and Xanthones

Methoxyphenylmagnesium iodides are valuable nucleophiles for the synthesis of various oxygen-containing heterocycles, including pyrans, chromenone derivatives, and xanthones.

The reaction of Grignard reagents with coumarin (B35378) derivatives can lead to the formation of dihydropyran rings fused to the coumarin scaffold. Furthermore, the 1,4-conjugate addition of Grignard reagents to chromenones provides a route to 4-substituted chromanes, which can be further elaborated.

The synthesis of xanthones , which possess a dibenzo-γ-pyrone core, often involves the cyclization of 2,2'-dihydroxybenzophenones. up.pt Methoxyphenylmagnesium iodide can be employed in the synthesis of these benzophenone (B1666685) precursors through reaction with salicylic (B10762653) acid derivatives. The resulting benzophenone can then undergo acid-catalyzed cyclodehydration to yield the xanthone (B1684191) skeleton. up.pt Alternative methods involve the coupling of arynes with substituted benzoates. nih.gov

Synthesis of Dihydronaphthalene Derivatives

The synthesis of dihydronaphthalene derivatives can be achieved through the conjugate addition of Grignard reagents to α,β-unsaturated carbonyl systems. Specifically, the 1,4-conjugate addition of methoxyphenylmagnesium iodide to cyclic enones, such as those derived from tetralones, provides a direct route to dihydronaphthalenes functionalized with a methoxyphenyl group. libretexts.orgrsc.org This reaction is a powerful tool for the construction of the dihydronaphthalene core with control over the introduction of substituents. The resulting products are valuable intermediates for the synthesis of more complex polycyclic systems. nih.gov

Utilisation in the Synthesis of Specific Pharmaceutical Intermediates and Agrochemicals

The utility of methoxyphenylmagnesium iodides extends to the synthesis of key intermediates for the pharmaceutical and agrochemical industries. A notable example is the synthesis of Tamoxifen , a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. organic-chemistry.org In one synthetic route, 4-methoxyphenylmagnesium bromide (the bromide analogue of the iodide) is reacted with α-ethyldezoxybenzoin to form a carbinol intermediate. organic-chemistry.org Subsequent dehydration and demethylation steps lead to a precursor that is then alkylated to yield Tamoxifen. organic-chemistry.org This highlights the importance of methoxyphenyl Grignard reagents in accessing complex, biologically active molecules.

While specific examples in agrochemical synthesis are less documented in readily available literature, the versatile reactivity of methoxyphenylmagnesium iodide in forming C-C and C-heteroatom bonds makes it a valuable tool for the construction of a wide array of agrochemical precursors.

Table 2: Application of Methoxyphenyl Grignard Reagent in Tamoxifen Synthesis
Starting MaterialReagentIntermediateFinal Product
α-Ethyldezoxybenzoin4-Methoxyphenylmagnesium bromide1,1-bis(4-methoxyphenyl)-2-phenylbutan-1-olTamoxifen

Contributions to Enantioselective and Stereoselective Synthesis

Methoxyphenylmagnesium iodides have also made significant contributions to the field of asymmetric synthesis, enabling the preparation of chiral molecules with high levels of stereocontrol.

The enantioselective addition of Grignard reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. The use of chiral ligands to modify the reactivity of methoxyphenylmagnesium iodide can induce high levels of enantioselectivity in these additions. While specific data on the iodide variant is limited, studies on the closely related p-methoxyphenylmagnesium bromide have shown that the choice of solvent can significantly impact both the regioselectivity and stereoselectivity of its coupling reactions with substituted allylic chlorides, proceeding through an intimate ion-pair intermediate. This suggests that the stereochemical outcome of reactions involving methoxyphenylmagnesium iodide can be finely tuned.

Furthermore, diastereoselective reactions of Grignard reagents with chiral substrates are a cornerstone of stereoselective synthesis. The inherent stereochemistry of a chiral starting material can direct the approach of the methoxyphenylmagnesium iodide, leading to the preferential formation of one diastereomer. The development of chiral auxiliaries that can be temporarily attached to the substrate to control the stereochemical course of the Grignard addition and then subsequently removed is a powerful strategy in this regard. While specific, detailed research findings on the diastereoselective reactions of methoxyphenylmagnesium iodide are not extensively documented in broad searches, the principles of diastereoselection are fundamental to Grignard chemistry and are applicable to this reagent.

Precursor in the Synthesis of Other Organometallic Reagents (e.g., Organosilicon, Organophosphorus Compounds)

Methoxyphenylmagnesium halides, such as magnesium;methoxybenzene;iodide, are valuable precursors in organometallic chemistry, extending beyond typical Grignard reactions. Their utility in forming carbon-heteroatom bonds is particularly notable in the synthesis of specialized organosilicon and organophosphorus compounds. This is achieved through the reaction of the Grignard reagent with suitable halide-containing derivatives of silicon and phosphorus, effectively transferring the methoxyphenyl group to the heteroatom center.

Synthesis of Organosilicon Compounds

The formation of silicon-carbon bonds is a cornerstone of organosilicon chemistry, and Grignard reagents are fundamental tools for this purpose. gelest.com Methoxyphenylmagnesium halides react readily with chlorosilanes to produce a variety of methoxy-substituted arylsilanes. The reaction proceeds via nucleophilic substitution, where the nucleophilic carbon of the methoxyphenyl group attacks the electrophilic silicon atom, displacing a chloride ion.

The degree of substitution on the silicon center can be controlled by the stoichiometry of the reactants and the nature of the chlorosilane precursor. For example, reacting methoxyphenylmagnesium bromide with a dichlorosilane, such as dimethyldichlorosilane, can yield (4-Methoxyphenyl)dimethylsilane. ontosight.ai The use of silicon tetrachloride or trichlorosilanes as starting materials allows for the introduction of multiple methoxyphenyl groups. These reactions significantly broaden the diversity of available organosilane structures, which are key intermediates in materials science and organic synthesis. ontosight.ai

Table 1: Synthesis of Organosilicon Compounds via Methoxyphenyl Grignard Reagents

Grignard Reagent Precursor Silicon Precursor Product
4-Iodoanisole (B42571) Dimethyldichlorosilane (4-Methoxyphenyl)dimethylsilane
4-Bromoanisole (B123540) Silicon Tetrachloride Tetrakis(4-methoxyphenyl)silane

Synthesis of Organophosphorus Compounds

In organophosphorus chemistry, methoxyphenylmagnesium halides are instrumental in the synthesis of tertiary phosphines. These compounds are of immense interest as ligands in catalysis and as building blocks for advanced materials. nih.gov The reaction typically involves the treatment of a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃) or a chlorophosphine, with the Grignard reagent.

Research has demonstrated the successful synthesis of various triarylphosphines using this method. For instance, the reaction of phosphorus trichloride with three equivalents of a methoxyphenyl-Grignard reagent can produce tris(methoxyphenyl)phosphine. nih.govresearchgate.net This method is noted for being operationally simple and effective for creating both symmetric and asymmetric phosphines. nih.gov The electronic properties of the resulting phosphine (B1218219) can be tuned by the position of the methoxy (B1213986) substituent on the aryl ring, which in turn influences the performance of catalysts derived from these ligands. One study detailed the synthesis of an asymmetric phosphine, isopentyl(4-methoxyphenyl)(phenyl)phosphine, by reacting dichlorophenylphosphine (B166023) sequentially with 4-methoxyphenylmagnesium bromide and isopentylmagnesium bromide. nih.gov

Table 2: Examples of Organophosphorus Synthesis Using Methoxyphenyl Grignard Reagents

Grignard Reagent Phosphorus Precursor Product Yield Reference
4-Methoxyphenylmagnesium bromide Phosphorus trichloride Tris(4-methoxyphenyl)phosphine N/A nih.gov

Spectroscopic and Structural Elucidation in Research Contexts

In Situ Spectroscopic Monitoring of Reaction Intermediates and Pathways

The formation of Grignard reagents is a dynamic process that can be monitored in real time using in situ spectroscopic methods. Techniques such as flow nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are invaluable for observing the reaction of 4-iodoanisole (B42571) with magnesium metal in an ethereal solvent.

Detailed Research Findings: In situ monitoring allows researchers to track the consumption of the aryl halide starting material and the concurrent appearance of the 4-methoxyphenylmagnesium iodide product. This provides precise kinetic data and can reveal the presence of transient intermediates or byproducts. For instance, multinuclear NMR can be employed under reaction conditions to observe changes in the local chemical environments of key nuclei (¹H, ¹³C) as the C-Mg bond forms. nih.gov This approach is crucial for optimizing reaction conditions, such as temperature and addition rates, to maximize yield and minimize unwanted side reactions like Wurtz coupling. While the vast majority of studies are conducted ex situ, in situ MAS NMR techniques are increasingly used to understand crystallization and reaction mechanisms under real-time conditions. nih.govnih.gov

Elucidation of Aggregation States and Solvation Phenomena in Solution (e.g., Schlenk Equilibrium, Impact of Ethereal Solvents and Lewis Acid Additives)

In ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF), 4-methoxyphenylmagnesium iodide does not exist as a simple monomeric species. Instead, it is involved in a complex set of equilibria known as the Schlenk equilibrium. researchgate.net This equilibrium describes the disproportionation of the organomagnesium halide into a diorganomagnesium species and a magnesium halide salt.

Schlenk Equilibrium: 2 RMgX ⇌ MgR₂ + MgX₂

For 4-methoxyphenylmagnesium iodide (R = 4-MeOC₆H₄, X = I), the equilibrium lies significantly to the left, favoring the mixed Grignard reagent. sci-hub.ru However, all three species coexist in solution, along with various aggregated forms.

Detailed Research Findings:

Aggregation and Solvation: The position of the equilibrium and the degree of aggregation are highly dependent on the solvent, concentration, and temperature. In THF, which is a stronger Lewis base than diethyl ether, Grignard reagents are typically monomeric. acs.org In diethyl ether, however, 4-methoxyphenylmagnesium iodide is more likely to exist as a mixture of monomers and dimers, especially at higher concentrations. sci-hub.ruacs.org The magnesium center in these species is coordinated by solvent molecules, which stabilize the complex and are crucial for its solubility and reactivity. Computational studies on analogous aryl Grignards have identified stable dimeric intermediates with bridging halides as key players in the equilibrium. nih.gov

Impact of Additives: The Schlenk equilibrium can be intentionally shifted. The addition of a strong chelating agent like 1,4-dioxane (B91453) to an ethereal solution of the Grignard reagent causes the precipitation of the magnesium halide as a bis-dioxane complex (MgI₂(dioxane)₂). researchgate.net This effectively removes MgI₂ from the equilibrium, driving it to the right and yielding a solution rich in the diarylmagnesium compound, bis(4-methoxyphenyl)magnesium. Lewis acids can also influence the equilibrium by coordinating to the halide or the solvent, thereby altering the stability and reactivity of the species in solution.

Table 1: Species Present in Ethereal Solution of 4-Methoxyphenylmagnesium Iodide

Species NameChemical FormulaDescription
Monomeric Grignard(4-MeOC₆H₄)MgI(L)₂The fundamental Grignard reagent, solvated by two ether molecules (L).
Diorganomagnesium(4-MeOC₆H₄)₂Mg(L)₂A product of the Schlenk equilibrium, also solvated.
Magnesium IodideMgI₂(L)₂The other product of the Schlenk equilibrium, solvated.
Dimeric Grignard[(4-MeOC₆H₄)MgI(L)]₂An aggregated species, often with bridging iodide atoms, more prevalent in less basic ethers like Et₂O.

L = Ethereal solvent molecule (e.g., THF, Et₂O)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Advanced NMR spectroscopy is a powerful, non-destructive technique for probing the precise structure and dynamic behavior of 4-methoxyphenylmagnesium iodide in solution. Multinuclear NMR (¹H, ¹³C) provides detailed information about the connectivity and electronic environment of the molecule.

Detailed Research Findings: Conformational analysis of the 4-methoxyphenyl (B3050149) group can be performed by examining the chemical shifts and coupling constants of the aromatic protons and carbons. The methoxy (B1213986) group's orientation and rotational freedom can be inferred from these data. Furthermore, variable-temperature NMR experiments can reveal dynamic processes. For many Grignard reagents, the rate of inversion at the stereogenic carbon center attached to magnesium can be measured. While the sp²-hybridized aromatic carbon of 4-methoxyphenylmagnesium iodide is not a traditional stereocenter, dynamic NMR can still provide insights into the rates of exchange between monomeric and aggregated states or ligand exchange with the solvent. nih.gov

Table 2: Representative ¹H NMR Data for the 4-Methoxyphenyl Moiety

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (ortho to OMe)~7.5-7.8d~8-9
H-3, H-5 (meta to OMe)~6.8-7.0d~8-9
-OCH₃~3.8sN/A

Note: Data are representative and can vary based on solvent, concentration, and temperature. The chemical shifts of protons ortho to the Mg-C bond are significantly different from those in the parent anisole (B1667542) due to the electronic effects of the organometallic bond.

X-ray Crystallographic Analysis of Derived Adducts and Complex Structures

While obtaining single crystals of Grignard reagents themselves can be challenging, their solid-state structures are definitively determined through X-ray crystallography of stable adducts. researchgate.net These studies provide precise information on bond lengths, bond angles, and coordination geometries that are inferred in solution studies.

Detailed Research Findings: The crystal structures of aryl Grignard reagents typically show a magnesium atom in a distorted tetrahedral geometry. acs.org The magnesium is coordinated to the aryl group, the halide, and two molecules of the ethereal solvent (e.g., THF). Dimeric structures, featuring two magnesium centers bridged by two halide atoms, are also well-documented, particularly for reagents crystallized from diethyl ether.

For the 4-methoxyphenyl moiety specifically, structural data from related compounds, such as borane (B79455) adducts, confirm the expected planarity of the aromatic ring. nih.gov In the crystal structure of a DMAP-4-methoxyphenylborane adduct, the methoxy group is nearly coplanar with the phenyl ring, indicating π-donation from the oxygen into the aromatic system. nih.gov Similar electronic behavior would be expected in the Grignard reagent. Analysis of such crystal structures provides invaluable benchmark data for understanding the fundamental structural parameters of the 4-methoxyphenyl group when bonded to a metallic center.

Table 3: Selected Structural Parameters for a 4-Methoxyphenyl-Metal Adduct

ParameterDescriptionValue
C-O Bond LengthBond between the methoxy oxygen and the aromatic ring.~1.36 Å
C-O-C Bond AngleBond angle of the methoxy group substituent.~117.4°
C-O-C-C Torsion AngleTorsion angle defining the planarity of the methoxy group with the ring.~ -7°

Data derived from a related 4-methoxyphenylborane adduct as a proxy for the geometry of the ligand framework. nih.gov

Computational and Theoretical Studies of Methoxyphenylmagnesium Iodides

Density Functional Theory (DFT) Calculations for Mechanistic Insight and Transition State Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For methoxyphenylmagnesium iodide, DFT calculations are instrumental in mapping out the intricate details of its reactions at a molecular level.

Researchers employ DFT to explore the mechanisms of reactions involving aryl Grignard reagents. For instance, in cross-coupling reactions, DFT can be used to compare different plausible reaction pathways. nih.gov Studies on similar aryl Grignard systems have examined mechanisms like the FeI/FeII/FeIII catalytic cycle in iron-catalyzed cross-couplings, providing clarity on the elementary steps involved. nih.gov DFT calculations help in locating and characterizing the geometries of reactants, intermediates, products, and, most importantly, transition states. The energy of these transition states determines the activation barrier of a reaction step, offering a quantitative measure of its kinetic feasibility.

For a hypothetical reaction of methoxyphenylmagnesium iodide, such as its addition to a carbonyl compound, DFT can distinguish between different mechanistic possibilities, like a concerted polar mechanism or a stepwise single electron transfer (SET) process. researchgate.net The presence of the methoxy (B1213986) group, an electron-donating substituent, can influence the electronic properties of the aryl ring and, consequently, the reaction pathway. DFT calculations can quantify this influence.

A significant area of study for Grignard reagents is the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). researchgate.netwikipedia.org DFT calculations, particularly when combined with models for solvation, can predict the position of this equilibrium for methoxyphenylmagnesium iodide in different solvents like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This is crucial as the reactivity of the Grignard reagent is dependent on the species present in solution, whether it is the monomeric RMgX, the dimeric (RMgX)₂, or the Schlenk-rearranged species. fiveable.me

Below is an illustrative data table showcasing the kind of information that can be obtained from DFT calculations for a key reaction step, such as the addition to a simple aldehyde. The values are representative for an aryl Grignard reagent.

ParameterValueDescription
Reactant Complex Energy 0.0 kcal/molRelative energy of the initial association of the Grignard reagent and the aldehyde.
Transition State Energy +15.5 kcal/molThe activation energy barrier for the C-C bond formation.
Product Complex Energy -25.0 kcal/molRelative energy of the magnesium alkoxide product before workup.
C-C bond length in TS 2.25 ÅThe distance between the nucleophilic carbon of the Grignard and the carbonyl carbon in the transition state.
C-O bond length in TS 1.35 ÅThe elongating carbonyl bond length in the transition state.

This interactive table contains representative data derived from general DFT studies on aryl Grignard reagents to illustrate the outputs of such calculations.

Computational Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Building on the mechanistic insights from DFT, computational models can predict the outcome of reactions involving methoxyphenylmagnesium iodide. These predictions are invaluable for synthetic planning, allowing chemists to anticipate which products will be favored under specific conditions.

Reactivity: Computational studies can predict the reactivity of different Grignard reagents or the susceptibility of different electrophiles to attack. For example, by calculating the activation energies for the reaction of methoxyphenylmagnesium iodide with a series of ketones, one could rank the ketones by their relative reactivity. nih.gov The electronic effect of the methoxy group (electron-donating) on the phenyl ring can be computationally assessed to compare its reactivity to that of unsubstituted phenylmagnesium iodide or phenylmagnesium iodide with an electron-withdrawing group.

Regioselectivity: In reactions with substrates that have multiple electrophilic sites, computational models can predict which site the Grignard reagent will preferentially attack. For instance, in the reaction with an α,β-unsaturated ketone, methoxyphenylmagnesium iodide can potentially undergo 1,2-addition (to the carbonyl carbon) or 1,4-conjugate addition. By calculating the activation barriers for both pathways, the regiochemical outcome can be predicted. nih.gov The regioselectivity in the reaction of Grignard reagents with 2-substituted nitroarenes to form indoles has been successfully rationalized using computational approaches. acs.org

Stereoselectivity: When a reaction can produce multiple stereoisomers, computational chemistry can predict the stereochemical preference. In the addition of a Grignard reagent to a chiral aldehyde or a prochiral ketone, the transition state energies for the formation of different diastereomers can be calculated. wikipedia.org The lower energy transition state corresponds to the major product, allowing for the prediction of the diastereomeric ratio. This is often explained using models like Cram's rule or the Felkin-Anh model, which can be validated and refined through computation.

The following table demonstrates how computational predictions could be presented for the reaction of methoxyphenylmagnesium iodide with a hypothetical substituted cyclohexanone, leading to two possible diastereomeric products.

DiastereomerTransition State Energy (kcal/mol)Predicted Product Ratio
Axial Attack Product +12.892%
Equatorial Attack Product +14.58%

This interactive table provides illustrative predictive data based on computational models of Grignard additions to cyclic ketones.

Modeling of Solvation Effects and Ligand Coordination on Organomagnesium Species

The solvent is not merely an inert medium for Grignard reactions; it is an active participant that profoundly influences the structure and reactivity of the organomagnesium species. acs.orgacs.org Computational modeling of solvation effects is therefore critical for an accurate description of these reagents.

Grignard reagents in ether solvents like THF or diethyl ether exist as a complex mixture of species governed by the Schlenk equilibrium. wikipedia.orgchemeurope.com The magnesium center is typically coordinated by solvent molecules, which stabilize the reagent. researchgate.net Computational studies model this in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent, providing a first approximation of its influence on the energies of reactants, intermediates, and transition states.

Explicit Solvation Models: For a more accurate picture, individual solvent molecules are included in the calculation. nih.govnih.gov This "supermolecule" approach allows for the modeling of direct coordination of solvent molecules to the magnesium atom. Studies have shown that the number and arrangement of these explicit solvent molecules can dramatically affect the calculated stability and reactivity of the Grignard species. acs.orgnih.gov For example, ab initio molecular dynamics simulations on CH₃MgCl in THF have shown that the solvent dynamics are key to driving the Schlenk equilibrium, with ligand exchange occurring at asymmetrically solvated magnesium centers. acs.orgnih.gov

The coordination of ligands, including the solvent, dictates the geometry and accessibility of the magnesium center. researchgate.net Computational models can explore how many solvent molecules are coordinated and how this coordination shell changes during a reaction. For methoxyphenylmagnesium iodide, models would likely show the magnesium atom coordinated to two THF molecules in a tetrahedral geometry. During a reaction, the substrate (e.g., a ketone) must displace one of these solvent molecules to coordinate to the magnesium, a step that has an associated energy cost that can be calculated.

The table below illustrates how computational models can quantify the effect of solvation on the Schlenk equilibrium for a generic aryl Grignard reagent (ArMgI) in THF.

EquilibriumΔG (gas phase)ΔG (implicit THF)ΔG (explicit THF)
2 ArMgI ⇌ Ar₂Mg + MgI₂ +5.2 kcal/mol-1.5 kcal/mol-3.8 kcal/mol

This interactive table presents representative data illustrating the calculated free energy change (ΔG) for the Schlenk equilibrium, showing the significant stabilizing effect of the solvent, particularly when modeled explicitly.

Future Perspectives and Emerging Research Directions

Development of More Environmentally Benign and Sustainable Synthetic Routes

The traditional synthesis of Grignard reagents, including 4-methoxyphenylmagnesium iodide, often relies on volatile and toxic organic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under strictly anhydrous conditions. labcompare.comcosmosmagazine.com This poses environmental concerns and adds to the complexity and cost of the process. cosmosmagazine.comsciencedaily.com Recognizing these drawbacks, researchers are actively exploring greener alternatives.

A significant advancement in this area is the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents. labcompare.comsciencedaily.com This technique involves the mechanical grinding of magnesium metal and the corresponding organohalide (in this case, 4-iodoanisole) in the presence of a minimal amount of solvent. labcompare.com Research has demonstrated that this method can drastically reduce the amount of organic solvent required—by as much as 90%—compared to conventional methods. labcompare.com Impressively, this mechanochemical approach can achieve high yields, with reports of up to 94% when a small quantity of THF is used. labcompare.com The process not only minimizes hazardous waste but also simplifies the reaction setup, as the reduced solvent volume makes the reaction less sensitive to atmospheric moisture and oxygen. labcompare.comsciencedaily.com

Another avenue being explored is the use of more environmentally friendly solvents. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative to THF, has been successfully employed in the preparation of Grignard reagents. google.com This solvent is derived from renewable resources and exhibits properties that can lead to higher reaction yields and easier product separation and purification. google.com

The development of these sustainable methods holds the promise of making the large-scale industrial production of Grignard reagents like 4-methoxyphenylmagnesium iodide more economical and environmentally responsible. labcompare.comcosmosmagazine.com

Expansion of Substrate Scope and Reaction Selectivity through Catalyst and Ligand Design

While 4-methoxyphenylmagnesium iodide is a powerful nucleophile, controlling its reactivity to achieve high selectivity with a broad range of substrates remains an active area of research. The design of novel catalysts and ligands plays a crucial role in modulating the reactivity and selectivity of Grignard reactions.

For instance, iron-based catalysts have shown promise in cross-coupling reactions involving Grignard reagents. acs.org These catalysts are often more abundant and less toxic than precious metal catalysts like palladium. Research into "inorganic Grignard reagents," potentially involving iron-magnesium complexes, suggests the possibility of achieving catalytic turnovers at unprecedented rates, even at or below room temperature. acs.org The use of such catalysts could allow for reactions with a wider variety of functional groups present in the substrates.

The development of specific ligands can also influence the outcome of reactions. While detailed studies specifically on ligand design for 4-methoxyphenylmagnesium iodide are emerging, the principle is well-established for Grignard reagents in general. Ligands can alter the steric and electronic environment of the magnesium center, thereby influencing the regioselectivity and stereoselectivity of the reaction. This is particularly important in complex molecule synthesis where precise control over the formation of new carbon-carbon bonds is essential.

Furthermore, the mechanochemical synthesis approach has been shown to enable the creation of Grignard reagents from organohalides that have poor solubility in traditional organic solvents. labcompare.comsciencedaily.com This opens the door to new reactions with previously inaccessible Grignard reagents, thereby expanding the substrate scope. sciencedaily.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of Grignard reactions, including those with 4-methoxyphenylmagnesium iodide, into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient and reproducible chemical synthesis. chimia.chbeilstein-journals.org Traditional batch synthesis of Grignard reagents can be challenging to scale up and control due to the exothermic nature of the reaction. beyondbenign.org

Flow chemistry offers several advantages. By performing the reaction in a continuous-flow reactor, precise control over reaction parameters such as temperature, pressure, and reaction time can be achieved. beilstein-journals.org This leads to improved safety, higher yields, and better selectivity. Studies on the continuous lab and pilot scale synthesis of various Grignard reagents have demonstrated the feasibility and benefits of this approach. chemrxiv.org For instance, the synthesis of 4-methoxyphenylmagnesium bromide has been successfully conducted in a continuous flow system using THF as a solvent. chemrxiv.org

Automated synthesis platforms, often utilizing pre-packed reagent cartridges and pre-programmed protocols, are also becoming increasingly prevalent. chimia.chchimia.ch These systems can significantly reduce the manual labor and potential for human error associated with chemical synthesis. chimia.ch The development of automated platforms capable of handling air- and moisture-sensitive reagents like 4-methoxyphenylmagnesium iodide would streamline the synthesis of complex molecules in discovery research. illinois.edu Such systems allow for the rapid synthesis and screening of a large library of molecules, accelerating the discovery of new materials and pharmaceuticals. illinois.edu

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Functional Group Tolerance

To further enhance the utility of 4-methoxyphenylmagnesium iodide, researchers are exploring novel catalytic systems that can boost its reactivity and improve its tolerance for various functional groups. The inherent reactivity of Grignard reagents can sometimes lead to side reactions with sensitive functional groups present in the substrate.

The use of copper(I) catalysts in Grignard-based cross-coupling reactions has been shown to proceed with retention of configuration, a critical aspect in stereoselective synthesis. acs.org This suggests that catalytic systems can be designed to control the stereochemical outcome of reactions involving aryl Grignard reagents.

Iron-catalyzed cross-coupling reactions have also demonstrated high efficiency and functional group tolerance at mild reaction conditions. acs.org For example, synthetically useful procedures have been developed for the homocoupling of aryl Grignard reagents using iron(III) chloride as a catalyst. acs.org The ability to perform these reactions at room temperature and with a broad range of substrates, including those with sensitive functional groups, is a significant advantage. acs.org

Future research in this area will likely focus on the development of more sophisticated and robust catalytic systems. This includes the design of new ligands that can fine-tune the reactivity of the metal center, as well as the exploration of bimetallic catalytic systems that may offer synergistic effects. The goal is to create a toolbox of catalytic methods that allow chemists to use 4-methoxyphenylmagnesium iodide in a highly controlled and predictable manner, even in the presence of functional groups that are typically incompatible with Grignard reagents.

Q & A

Q. What are the standard laboratory methods for synthesizing magnesium iodide?

Magnesium iodide (MgI₂) is synthesized via acid-base reactions using hydroiodic acid (HI) and magnesium precursors:

  • MgO + 2HI → MgI₂ + H₂O (anhydrous)
  • Mg(OH)₂ + 2HI → MgI₂ + 2H₂O (hexahydrate)
  • MgCO₃ + 2HI → MgI₂ + CO₂ + H₂O (octahydrate) Key considerations:
  • Use stoichiometric HI to avoid residual acid.
  • Control humidity to isolate specific hydrates (anhydrous vs. hydrated forms) .

Table 1: Magnesium Iodide Hydrates

FormMolar Mass (g/mol)Crystal Structure
Anhydrous MgI₂278.11Hexagonal
Hexahydrate386.20Monoclinic
Octahydrate422.24Orthorhombic

Q. How is methoxybenzene (anisole) synthesized for use in organic reactions?

Methoxybenzene is prepared via:

  • Williamson Ether Synthesis : Sodium phenoxide reacts with methyl iodide: C₆H₅ONa + CH₃I → C₆H₅OCH₃ + NaI
  • Phenol Methylation : Phenol reacts with dimethyl sulfate under basic conditions. Key steps:
  • Purify reactants to avoid side products (e.g., dialkylation).
  • Monitor reaction temperature (50–60°C optimal for Williamson) .

Q. What analytical techniques validate iodide release from magnesium iodide in aqueous solutions?

  • Ion Chromatography : Quantifies I⁻ concentration post-dissolution.
  • Potentiometric Titration : Uses AgNO₃ to precipitate iodide (AgI). Note: Hydrate forms (e.g., MgI₂·6H₂O) dissolve faster than anhydrous MgI₂ due to lattice energy differences .

Advanced Research Questions

Q. How do hydration states of magnesium iodide influence its reactivity in Grignard reagent formation?

  • Anhydrous MgI₂ is preferred for Grignard synthesis (e.g., RMgX) due to minimized side reactions with water.
  • Hydrated forms (e.g., MgI₂·6H₂O) require rigorous drying (e.g., vacuum heating at 150°C) to avoid hydrolysis .

Q. What experimental strategies resolve contradictions in reported solubility data for magnesium iodide?

Discrepancies arise from:

  • Hydration state : Anhydrous MgI₂ is hygroscopic and partially hydrolyzes in water, while hydrates dissolve readily.
  • Temperature dependence : Solubility increases from 148 g/100 mL (0°C) to 165 g/100 mL (20°C) for MgI₂·6H₂O. Methodological recommendations:
  • Report hydration status and solvent purity.
  • Use Karl Fischer titration to quantify residual water in solvents .

Q. Why does methoxybenzene fail as a mediator in peroxidase-catalyzed redox reactions?

  • Methoxybenzene lacks electron-donating groups to stabilize radical intermediates (e.g., cation radicals).
  • Contrast with effective mediators (e.g., veratryl alcohol), which form stable radicals for electron transfer .

Q. How can researchers optimize methoxybenzene synthesis yields in biphasic systems?

  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution.
  • Solvent Selection : Toluene/water mixtures improve methyl iodide partitioning. Typical yields: 75–85% under optimized conditions .

Methodological Challenges and Solutions

Q. What precautions are critical when handling magnesium iodide in hygroscopic environments?

  • Store in desiccators with P₂O₅.
  • Perform reactions under inert gas (N₂/Ar) to prevent MgI₂ hydrolysis to Mg(OH)₂ and HI .

Q. How do iodide radicals (I•) participate in reductive enzymatic cycles?

  • I⁻ is oxidized to I• by peroxidases (e.g., lignin peroxidase), which then oxidize substrates like EDTA.
  • Track radical formation via UV-Vis spectroscopy (λ = 360 nm for I•) .

Q. What computational methods predict methoxybenzene’s electronic effects in aromatic substitution?

  • Density Functional Theory (DFT) calculates Hammett σ values (σₚ = -0.27 for methoxy group).
  • Correlate with experimental kinetic data (e.g., nitration rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.